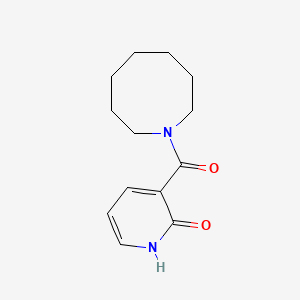
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, URB597 can increase levels of endocannabinoids, leading to potential therapeutic benefits.
Mecanismo De Acción
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids such as anandamide. Endocannabinoids are known to have analgesic, anti-inflammatory, and anxiolytic effects, among others. By increasing endocannabinoid levels, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide may be able to produce therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects:
In addition to its effects on endocannabinoid levels, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have other biochemical and physiological effects. For example, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its effects on addiction. N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to increase levels of the peptide hormone oxytocin, which is involved in social bonding and may contribute to its effects on anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its selectivity for FAAH, which means that it does not interact with other enzymes or receptors in the body. This can make it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its short half-life, which means that it may need to be administered multiple times in order to produce sustained effects.
Direcciones Futuras
There are many potential future directions for research on N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide and related compounds. Some possible areas of study include:
1. Developing more potent and selective FAAH inhibitors that can produce sustained effects with fewer doses.
2. Studying the effects of FAAH inhibition on other physiological processes beyond pain, anxiety, and addiction.
3. Investigating the potential therapeutic effects of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in human clinical trials.
4. Exploring the role of endocannabinoids in various disease states, such as cancer, neurodegenerative disorders, and inflammatory conditions.
5. Developing new methods for delivering N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide and related compounds, such as through transdermal patches or inhalation.
In conclusion, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is a potent and selective inhibitor of FAAH that has potential therapeutic benefits in a variety of conditions. Its mechanism of action involves increasing levels of endocannabinoids, which have analgesic, anti-inflammatory, and anxiolytic effects. N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been studied extensively in preclinical models and has shown promise as a potential therapeutic agent. Further research is needed to fully understand its effects and potential applications.
Métodos De Síntesis
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with 1-bromo-2-propanol to form the corresponding ester. This ester is then reacted with piperidine in the presence of a catalyst to form N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. In preclinical studies, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce pain and inflammation, improve anxiety-like behaviors, and reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13(2)20-10-8-17(9-11-20)19-18(21)16-7-6-14-4-3-5-15(14)12-16/h6-7,12-13,17H,3-5,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCUHYNVVHOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)
![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)





